(Z)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Description
(Z)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
(Z)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-3-26-17-8-11(7-14(20)18(17)24)6-12(10-21)19-22-15-5-4-13(25-2)9-16(15)23-19/h4-9,24H,3H2,1-2H3,(H,22,23)/b12-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWLIICFEPQXCR-SDQBBNPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=C(N2)C=C(C=C3)OC)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C(/C#N)\C2=NC3=C(N2)C=C(C=C3)OC)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the chloro, ethoxy, and hydroxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.
Formation of the enenitrile moiety: This can be achieved through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the nitrile group would yield an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biology, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound could be studied for its potential biological activities and mechanisms of action.
Medicine
In medicine, benzimidazole derivatives are used as therapeutic agents for various diseases. This compound could be investigated for its potential as a drug candidate for treating infections, cancer, or other diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile would depend on its specific biological target. Benzimidazole derivatives often exert their effects by interacting with enzymes, receptors, or other proteins. The molecular targets and pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(3-chloro-4-hydroxyphenyl)-2-(1H-benzimidazol-2-yl)prop-2-enenitrile
- (Z)-3-(3-ethoxy-4-hydroxyphenyl)-2-(1H-benzimidazol-2-yl)prop-2-enenitrile
- (Z)-3-(3-chloro-5-ethoxyphenyl)-2-(1H-benzimidazol-2-yl)prop-2-enenitrile
Uniqueness
The uniqueness of (Z)-3-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile lies in its specific combination of functional groups, which can confer unique chemical and biological properties. For example, the presence of both chloro and ethoxy groups on the phenyl ring can influence its reactivity and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
